5-chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
Description
5-Chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a chlorine atom at the 5-position, a methylsulfonyl group at the 2-position, and a carboxamide moiety at the 4-position linked to a 2-methylphenyl substituent.
Properties
IUPAC Name |
5-chloro-N-(2-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-8-5-3-4-6-10(8)16-12(18)11-9(14)7-15-13(17-11)21(2,19)20/h3-7H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSHNQXRAHWTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
The compound has the following chemical properties:
- Molecular Formula : C12H12ClN3O2S
- Molecular Weight : 287.75 g/mol
- CAS Number : 38275-34-2
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the management of inflammatory diseases.
- Inhibition of COX Enzymes : The compound exhibited an IC50 value comparable to celecoxib, a well-known COX-2 inhibitor. In vitro assays indicated that the compound significantly reduced COX-2 activity, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms.
- Mechanism of Action : The compound's ability to induce cell cycle arrest and apoptosis has been demonstrated in several cancer cell lines. It modulates key signaling pathways involved in cell survival and proliferation .
Case Studies
- In Vivo Studies on Anti-inflammatory Effects :
- Anticancer Efficacy :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorine Substitution : The presence of a chlorine atom enhances the lipophilicity and bioavailability of the compound.
- Methylsulfonyl Group : This functional group contributes to the compound's ability to interact with biological targets effectively.
Comparison with Similar Compounds
Methylsulfonyl (-SO₂CH₃) vs. Sulfanyl (-S-) or Sulfone Derivatives
- Target Compound : The methylsulfonyl group at C2 increases polarity (XlogP = 3.5) and metabolic stability due to resistance to oxidation .
- N-Benzyl-5-Chloro-2-(Propylsulfonyl)-N-(2-Pyridinyl)-4-Pyrimidinecarboxamide () : Propylsulfonyl (-SO₂Pr) increases lipophilicity (longer alkyl chain) compared to methylsulfonyl, which may enhance membrane permeability but reduce solubility.
Carboxamide-Linked Aromatic Substituents
2-Methylphenyl vs. Fluorophenyl or Chlorobenzyl Groups
- 5-Chloro-N-(4-Fluorophenyl)-2-[(2-Methylphenyl)Methylsulfonyl]Pyrimidine-4-Carboxamide () : The 4-fluorophenyl group introduces electron-withdrawing effects, which may enhance binding affinity to target proteins (e.g., GPCRs) .
Functional Group Additions
Research Findings and Implications
- Antimicrobial Activity : Pyrimidine derivatives with sulfonyl/sulfanyl groups (e.g., ) exhibit antibacterial and antifungal properties, suggesting the target compound may share similar activity .
- GPCR Modulation : The fluorophenyl analog () is linked to GPCR targets, highlighting the role of aromatic substituents in receptor binding .
- Metabolic Stability : Sulfonyl groups (e.g., target compound) are less prone to oxidative metabolism than sulfanyl analogs (e.g., ), making them more suitable for drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide, and what are the critical steps affecting yield?
- Methodology : Optimize via multi-step synthesis starting with functionalized pyrimidine cores. Key steps include sulfonation at the 2-position using methanesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) and coupling of the 4-carboxamide group via EDCI/HOBt-mediated amidation . Monitor intermediates via TLC and HPLC (>98% purity). Yields typically range from 40–60% post-purification (recrystallization or column chromatography).
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- Methodology :
- NMR : Assign peaks using /-NMR to verify substituents (e.g., methylsulfonyl at δ 3.5 ppm for , aromatic protons at δ 7.0–8.5 ppm) .
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and pyrimidine N-H groups). Dihedral angles between pyrimidine and phenyl rings should align with computational models (e.g., <15° deviation) .
Q. What reaction types are most relevant for modifying this compound’s core structure?
- Methodology :
- Nucleophilic substitution : Replace the 5-chloro group with amines or alkoxides under basic conditions (e.g., KCO/DMF, 80°C) .
- Reduction : Convert the sulfonyl group to thiol using LiAlH, but monitor for over-reduction of the pyrimidine ring .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?
- Methodology : Use computational modeling (DFT) to predict reactive sites. For example, the 5-chloro position is more electrophilic due to electron-withdrawing sulfonyl and carboxamide groups. Experimental validation via competitive reactions (e.g., bromination at 5-Cl vs. 4-carboxamide sites) under controlled conditions .
Q. What structure-activity relationship (SAR) strategies enhance this compound’s bioactivity?
- Methodology :
- Substituent tuning : Replace the 2-methylphenyl group with electron-deficient aryl groups (e.g., 4-CF) to improve target binding.
- Sulfonyl group modification : Introduce fluorinated sulfonamides to enhance metabolic stability, as seen in analogs with trifluoromethyl groups .
Q. How should contradictory biological activity data across studies be reconciled?
- Methodology :
- Assay standardization : Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays).
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
Q. What computational approaches optimize this compound’s physicochemical properties?
- Methodology :
- LogP prediction : Apply QSAR models to balance lipophilicity (target: 2–4) via substituent adjustments.
- Solubility enhancement : Introduce polar groups (e.g., morpholine) at the 4-carboxamide position without disrupting target binding .
Q. What challenges arise in developing this compound for medicinal chemistry applications?
- Methodology :
- Toxicity screening : Assess hepatotoxicity via CYP450 inhibition assays.
- Formulation stability : Test pH-dependent degradation in simulated gastric fluid (pH 1.2–6.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
